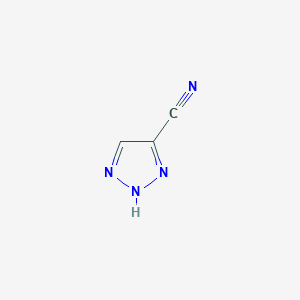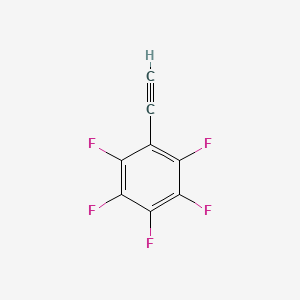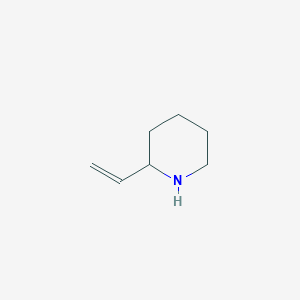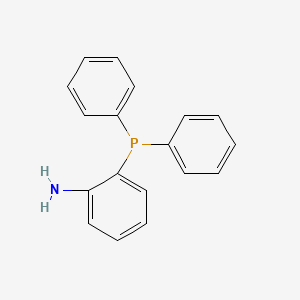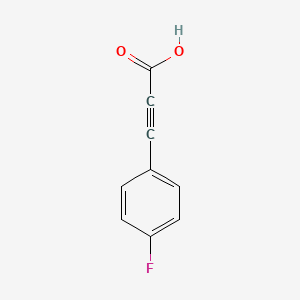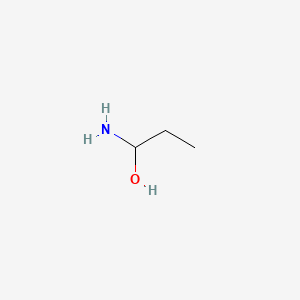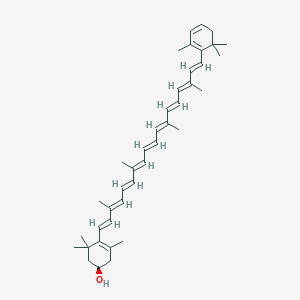
Anhydrolutein III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydrolutein III is a carotenoid compound derived from lutein through oxidation and dehydration reactions. It is known for its protective effects on the human retina, potentially reducing the risk of age-related macular degeneration (AMD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anhydrolutein III can be synthesized from lutein by reacting it with a catalytic amount of acid. This reaction typically occurs in an alcohol at elevated temperatures. The process involves the dehydration of lutein to form a mixture of anhydroluteins, with anhydrolutein-III being a significant component .
Industrial Production Methods: In industrial settings, the production of anhydrolutein-III involves the use of borane-amine complexes (e.g., borane-trimethylamine) as hydride donors. The reaction is carried out in a chlorinated solvent, such as dichloromethane, at ambient temperature .
Análisis De Reacciones Químicas
Types of Reactions: Anhydrolutein III undergoes various chemical reactions, including oxidation and dehydration . These reactions are crucial for its formation from lutein.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents.
Dehydration: Catalyzed by acids, such as sulfuric acid, in solvents like acetone.
Major Products Formed: The primary product of these reactions is anhydrolutein-III itself, along with other anhydroluteins like anhydrolutein-I and anhydrolutein-II .
Aplicaciones Científicas De Investigación
Anhydrolutein III has a wide range of applications in scientific research:
Mecanismo De Acción
Anhydrolutein III exerts its effects primarily through its antioxidant properties. It reacts with active oxygen species, producing biologically active degradation products. Additionally, it inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its protective effects on the retina .
Comparación Con Compuestos Similares
Anhydrolutein-I: Another dehydration product of lutein, differing in its molecular structure.
Anhydrolutein-II: Formed alongside anhydrolutein-III during the dehydration of lutein.
Lutein: The parent compound from which anhydrolutein-III is derived.
Uniqueness: Anhydrolutein III is unique due to its specific molecular structure and its significant role in protecting the human retina. Its formation through specific synthetic routes and its distinct antioxidant properties set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C40H54O |
|---|---|
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |
Clave InChI |
BMQNSHDVIYZULR-FKKUPVFPSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
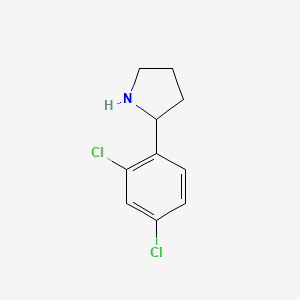
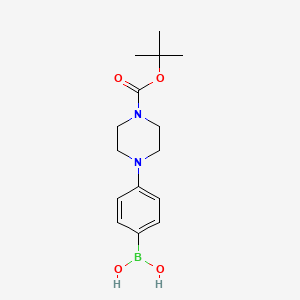

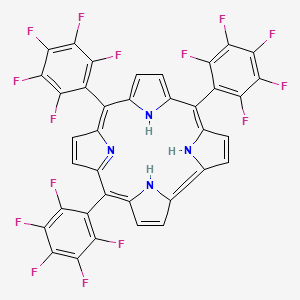
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)
